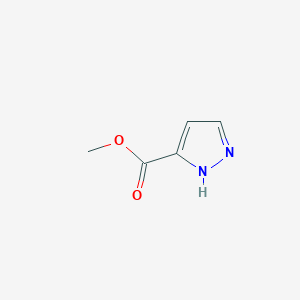

Methyl 1H-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5(8)4-2-3-6-7-4/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUCTBNNYKZMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340565 | |

| Record name | Methyl 1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15366-34-4 | |

| Record name | Methyl 1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Methyl 1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis mechanisms for Methyl 1H-pyrazole-3-carboxylate, a crucial intermediate in the development of various pharmaceuticals.[1] The document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways to facilitate a comprehensive understanding of the synthetic processes.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl carboxylate group at the 3-position.[1] This structure serves as a versatile building block in medicinal chemistry due to the pyrazole scaffold's presence in numerous bioactive molecules with potential anti-inflammatory and antimicrobial properties.[1] The compound can exist in tautomeric forms, namely the 1H-pyrazole-3-carboxylate and 1H-pyrazole-5-carboxylate forms.[1] Understanding its synthesis is critical for the efficient production of novel therapeutic agents.

Core Synthesis Methodologies

Two primary methodologies are prominently described for the synthesis of this compound and its derivatives: classical esterification and multi-component cyclization reactions.

Classical Esterification of Pyrazole-3-carboxylic Acid

One of the most direct and traditional methods involves the esterification of pyrazole-3-carboxylic acid with methanol.[1] This reaction is typically catalyzed by a strong acid or a dehydrating agent like phosphorus oxychloride (POCl₃).

A mixture of pyrazole-3-carboxylic acid (2.11 g), methanol (50 ml), and a catalytic amount of POCl₃ (0.5 ml) is refluxed for 12 hours.[1] Following the reaction, the mixture is cooled and then concentrated. The resulting crystals are washed with a 20% sodium carbonate solution to neutralize any remaining acid, dried under vacuum at 55°C, and finally recrystallized from benzene to yield the pure product.[1]

Cyclization Reactions

Cyclization reactions offer a versatile approach to constructing the pyrazole ring itself, with the ester functionality being introduced either concurrently or in a subsequent step. A common strategy involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

A prevalent one-pot, two-component reaction involves the condensation of a hydrazine with dimethylacetylene dicarboxylate (DMAD) or similar alkynes. For instance, the synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is achieved by refluxing a 1:1 molar ratio of phenylhydrazine and DMAD.[2][3] This method highlights a general pathway for forming the pyrazole ring system.

An equimolar mixture of phenylhydrazine (0.22 g, 2 mmol) and dimethylacetylene dicarboxylate (DMAD) (0.28 g, 2 mmol) is stirred at reflux for 2 hours in a 10 mL (1:1) mixture of toluene and dichloromethane.[2] The reaction's completion is monitored by thin-layer chromatography.[2] After completion, the solvent is evaporated under reduced pressure, and the resulting white solid is recrystallized from ethanol.[2]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described synthesis methods to facilitate comparison.

| Parameter | Classical Esterification | Cyclization (Phenylhydrazine + DMAD) |

| Starting Materials | Pyrazole-3-carboxylic acid, Methanol | Phenylhydrazine, DMAD |

| Key Reagents | POCl₃ | - |

| Solvent | Methanol | Toluene, Dichloromethane |

| Reaction Time | 12 hours | 2 hours |

| Temperature | Reflux | Reflux |

| Yield | Not explicitly stated, but implies good yield after recrystallization[1] | Not explicitly stated in the abstract |

| Post-treatment | Concentration, Washing, Recrystallization | Solvent evaporation, Recrystallization |

Alternative Synthesis Routes

Other documented routes to pyrazole-3-carboxylic acid derivatives, which can subsequently be esterified to this compound, include:

-

Oxidation of Alkylpyrazoles: The oxidation of substituted pyrazoles, such as 3,5-dimethylpyrazole using a strong oxidizing agent like potassium permanganate, can yield pyrazole carboxylic acids.[4]

-

From β-Enamino Diketones: The reaction of β-enamino diketones with various N-mono-substituted hydrazines provides a pathway to 5-substituted-1H-pyrazole-4-carboxylates.[5]

-

Condensation with Hydrazine: The condensation of methyl 2-cyano-3-ethoxyacrylate with hydrazine is a widely used, cost-effective method for producing related aminopyrazole carboxylates on a large scale.[6]

Conclusion

The synthesis of this compound can be effectively achieved through several pathways. The classical esterification of pyrazole-3-carboxylic acid offers a straightforward and well-documented method. Cyclization reactions, particularly those involving DMAD and hydrazine derivatives, provide a versatile one-pot approach to the pyrazole core structure. The selection of a specific synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the need for specific substitutions on the pyrazole ring. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. This compound (15366-34-4) for sale [vulcanchem.com]

- 2. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-pyrazole-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrazole core, substituted with a reactive methyl ester group, allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, complete with detailed experimental protocols and visual diagrams to aid researchers in its effective utilization.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂O₂ | [2] |

| Molecular Weight | 126.11 g/mol | [2] |

| Melting Point | 141-143 °C | [1] |

| Boiling Point | 108-110 °C at 1 Torr (Predicted: 271.14 °C at 760 mmHg) | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Solubility | Soluble in methanol | [1] |

| CAS Number | 15366-34-4 | [2] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | Characteristic signals for the pyrazole ring protons are typically observed in the range of δ 6.5-7.5 ppm. The methyl ester protons appear around δ 3.8-4.0 ppm, and the NH proton signal can be broad and its position variable. |

| ¹³C NMR | Predicted chemical shifts include the ester carbonyl carbon (~164 ppm), C3 of the pyrazole ring (~155 ppm), C5 (~138 ppm), C4 (~96 ppm), and the O-CH₃ carbon of the ester (~51 ppm).[3] |

| Infrared (IR) | The IR spectrum of a related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, shows a characteristic peak for the ester carbonyl (C=O) at 1728 cm⁻¹.[4] For pyrazole derivatives in general, N-H stretching vibrations are observed in the range of 3142-3201 cm⁻¹.[5] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z 126.[2] Key fragment ions are observed at m/z 95.[2] |

Reactivity and Key Transformations

The reactivity of this compound is characterized by the interplay of the aromatic pyrazole ring and the functional methyl ester group. The pyrazole ring can undergo substitution at the nitrogen atoms, while the ester group is susceptible to nucleophilic acyl substitution and reduction.

Tautomerism

1H-pyrazoles substituted at the 3(5)-position exist as a mixture of two annular tautomers in solution.[1][6] The equilibrium between the 3- and 5-substituted forms is influenced by the nature of the substituents, the solvent, and the temperature.[1][6] For this compound, this tautomerism is a key consideration in its reactivity, particularly in N-substitution reactions.

N-Alkylation and N-Arylation

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or arylated. The regioselectivity of these reactions is a critical aspect, often leading to a mixture of N1 and N2 substituted products.

N-alkylation is typically carried out using an alkyl halide in the presence of a base.

N-arylation can be achieved through various cross-coupling reactions, including the Ullmann condensation and the Chan-Lam coupling.

-

Ullmann Condensation: This reaction typically involves the coupling of the pyrazole with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.

-

Chan-Lam Coupling: This method utilizes an aryl boronic acid as the aryl source, a copper catalyst, and an oxidant, often proceeding under milder conditions than the Ullmann reaction.[7][8][9][10][11]

Reactions of the Ester Group

The methyl ester functionality is a versatile handle for further synthetic transformations.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification.

Direct conversion of the ester to an amide can be achieved by heating with an amine, often in the presence of a coupling agent or catalyst.[5][12][13][14]

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[15][16][17]

Cross-Coupling Reactions

While N-arylation is a form of cross-coupling, the pyrazole ring itself can be functionalized via cross-coupling reactions if it is first halogenated. For instance, a bromo- or iodo-substituted pyrazole can undergo Suzuki-Miyaura coupling with a boronic acid to form a C-C bond.

References

- 1. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Chan-Lam Coupling [organic-chemistry.org]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]

- 12. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 16. asianpubs.org [asianpubs.org]

- 17. derpharmachemica.com [derpharmachemica.com]

"CAS number and physical properties of Methyl 1H-pyrazole-3-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl carboxylate group. This structure serves as a versatile scaffold in medicinal chemistry and drug discovery, with the pyrazole core being a key pharmacophore in numerous biologically active molecules. Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key identification and physical property data are summarized in the tables below.

Identification Data

| Parameter | Value |

| CAS Number | 15366-34-4 |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| IUPAC Name | This compound |

| Synonyms | Methyl pyrazole-3-carboxylate, 1H-Pyrazole-3-carboxylic acid methyl ester |

Physical Properties

| Property | Value |

| Physical State | White to off-white solid |

| Melting Point | 137-147 °C |

| Boiling Point | 271.1 °C at 760 mmHg (predicted) |

| Solubility | Soluble in methanol |

| Density | 1.28 g/cm³ (predicted) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of pyrazole derivatives involves the condensation of a β-dicarbonyl compound with hydrazine. The following is a representative protocol adapted from literature for the synthesis of a related pyrazole carboxylate, which can be modified for the target compound.

Materials:

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Hydrazine hydrate

-

Methanol

-

Toluene

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in a 1:1 mixture of toluene and dichloromethane.

-

Slowly add hydrazine hydrate (1 equivalent) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield this compound as a solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

-

¹H NMR Spectroscopy: To confirm the proton environment of the pyrazole ring and the methyl ester group.

-

¹³C NMR Spectroscopy: To identify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Analytical Method: Purity Determination by HPLC

The following is a general reverse-phase HPLC method that can be optimized for the routine analysis and quality control of this compound.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

Sample Preparation:

-

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Biological Significance and Potential Applications

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of pyrazole-containing compounds is of significant interest in drug discovery. Pyrazole derivatives have been reported to exhibit a variety of biological activities, including acting as inhibitors of enzymes such as carbonic anhydrase and kinases.[1] Furthermore, some studies on related 1H-pyrazole-3-carboxamide derivatives suggest that their antitumor effects may be mediated through DNA binding.[2][3]

The general mechanism of action for many pyrazole-based drugs involves their ability to bind to the active site of enzymes or interact with other biological macromolecules, thereby modulating their function.

Visualizations

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Caption: A flowchart of the synthesis and quality control process.

Generalized Biological Interaction of Pyrazole Derivatives

This diagram provides a conceptual overview of how pyrazole derivatives, including this compound, may exert their biological effects based on current research trends.

Caption: A conceptual diagram of pyrazole derivative interactions.

References

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

Solubility Profile of Methyl 1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Methyl 1H-pyrazole-3-carboxylate, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of precise quantitative solubility data in public literature, this document outlines the known qualitative solubility in various common laboratory solvents. Furthermore, it details standardized experimental protocols for the quantitative determination of solubility, enabling researchers to ascertain precise measurements as required for their specific applications. This guide is intended to serve as a practical resource for scientists and professionals engaged in research and development involving this compound, facilitating experimental design and execution.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole core is a prevalent scaffold in numerous biologically active molecules. Understanding the solubility of this compound in different solvents is paramount for a variety of applications, including reaction condition optimization, purification, formulation development, and conducting biological assays. This guide addresses the current knowledge of its solubility and provides methodologies for its empirical determination.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent Family | Solvent | Solubility |

| Polar Protic | Methanol | Soluble |

| Ethanol | Soluble | |

| Water | Poorly Soluble / Insoluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |

| Nonpolar / Weakly Polar | Dichloromethane | Soluble |

Note: "Soluble" indicates that the compound dissolves to a practically useful extent, though the exact concentration is not specified in the cited sources. "Poorly Soluble / Insoluble" suggests that the compound has very limited to no visible dissolution in the solvent at ambient temperature.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods must be employed. The following protocols describe common laboratory techniques for determining the solubility of a solid compound like this compound in various solvents.

Gravimetric Method (Isothermal Equilibrium)

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, water, DMSO, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm or smaller, compatible with the solvent)

-

Pre-weighed vials for evaporation

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a scintillation vial. An amount that ensures solid remains after equilibrium is reached is crucial.

-

Pipette a known volume (e.g., 5 mL) of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation to ensure saturation.

-

After equilibration, let the vial stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter compatible with the solvent. This step is critical to ensure no solid particles are transferred.

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial.

-

Record the exact volume of the transferred solution.

-

Evaporate the solvent from the vial. This can be done by gentle heating in a fume hood, under a stream of nitrogen, or in a vacuum oven, depending on the solvent's boiling point and the compound's stability.

-

Once the solvent is completely removed, place the vial in a drying oven or vacuum desiccator to remove any residual solvent.

-

Weigh the vial containing the dried solute on an analytical balance.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of solution transferred (L)

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining solubility in complex mixtures or for compounds that are difficult to handle with the gravimetric method. It relies on creating a saturated solution and then quantifying the dissolved compound using a calibrated HPLC system.

Materials:

-

Same as the Gravimetric Method (up to the filtration step)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column and mobile phase for this compound

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble).

-

Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Prepare the Saturated Solution:

-

Follow steps 1-7 from the Gravimetric Method to prepare a filtered, saturated solution of this compound in the solvent of interest.

-

-

Sample Analysis:

-

Dilute a known volume of the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal equilibrium method.

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented in readily available literature, its qualitative solubility in common organic solvents is established. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The choice between the gravimetric and HPLC methods will depend on the available equipment, the nature of the solvent, and the required accuracy. Adherence to these standardized procedures will ensure the generation of reliable and reproducible solubility data, which is critical for advancing research and development efforts involving this important chemical entity.

Crystal Structure Analysis of Methyl 1H-pyrazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of pyrazole-based compounds, with a primary focus on Methyl 1H-pyrazole-3-carboxylate and its derivatives. Due to the limited public availability of the crystal structure for the unsubstituted this compound, this document leverages the detailed crystallographic data of a closely related analogue, Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , to provide a comprehensive understanding of the structural characteristics, experimental protocols, and potential applications of this important class of molecules. This guide includes detailed experimental methodologies, a summary of quantitative crystallographic data, and visualizations of experimental workflows and the biological significance of pyrazole derivatives.

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a wide range of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[3][4] The metabolic stability of the pyrazole nucleus makes it a privileged scaffold in the development of novel drugs.[1] Furthermore, pyrazole derivatives are crucial intermediates in the agrochemical industry, particularly in the synthesis of herbicides and fungicides.[5][6]

This compound is a key building block for the synthesis of more complex, biologically active molecules.[5] Its structural analysis is paramount for understanding its reactivity and interaction with biological targets, which in turn informs rational drug design and the development of new agrochemicals. This guide provides a detailed examination of the structural features of a representative pyrazole carboxylate.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and crystal structure determination of the analogue, Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate .[7]

Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

The title compound was synthesized via a one-pot, two-component reaction.[7]

-

Materials: Phenyl hydrazine, dimethyl acetylene dicarboxylate (DMAD), toluene, dichloromethane (DCM), ethanol.

-

Procedure:

-

An equimolar mixture of phenyl hydrazine (2 mmol) and dimethyl acetylene dicarboxylate (2 mmol) was prepared.

-

The mixture was dissolved in a 1:1 solution of toluene and dichloromethane (10 mL).

-

The reaction mixture was stirred at reflux for 2 hours.

-

The completion of the reaction was monitored by thin-layer chromatography.

-

Upon completion, the solvent was evaporated under reduced pressure to yield a white solid.

-

The solid product was recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction.[7]

-

X-ray Structure Determination

Single-crystal X-ray diffraction was employed to determine the molecular structure.[7]

-

Instrumentation: Bruker AXS SMART APEX CCD diffractometer.

-

Radiation Source: MoKα radiation.

-

Data Collection:

-

A suitable single crystal of the compound was mounted on the diffractometer.

-

Data was collected at a temperature of 130(2) K.

-

A total of 7713 reflections were collected.[7]

-

-

Structure Solution and Refinement:

Data Presentation

The crystallographic data for Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is summarized in the tables below.[7]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₁H₁₀N₂O₃ |

| Formula Weight | 218.2 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 9.5408(16) Å |

| b | 9.5827(16) Å |

| c | 11.580(2) Å |

| β | 105.838(3)° |

| Volume | 1018.5(3) ų |

| Z | 4 |

| Data Collection | |

| Temperature | 130(2) K |

| Wavelength | 0.71073 Å |

| Refinement | |

| R_int | 0.034 |

| No. of Reflections | 7713 |

| No. of Unique Intensities | 2402 |

| No. of Parameters | 147 |

Table 2: Selected Geometric Parameters

| Parameter | Value |

| Dihedral Angle | |

| Phenyl ring plane to pyrazole ring plane | 60.83(5)° |

| Torsion Angle | |

| C8-C9-C10-O2 | 173.0(1)° |

| Hydrogen Bond Distances | |

| H...N2 | 1.95 Å |

| H...O | 2.42 Å |

| Hydrogen Bond Angles | |

| O-H...N | 167.9° |

| C-H...O | 156.3° |

Visualizations

Logical Relationship Diagram

Caption: Logical flow from synthesis to structural and functional analysis.

Experimental Workflow

Caption: Workflow for the synthesis and crystal structure determination.

Biological Significance of Pyrazole Derivatives

Caption: General mechanism of action for biologically active pyrazole derivatives.

Conclusion

The crystal structure analysis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate provides critical insights into the molecular geometry and intermolecular interactions that are likely characteristic of the broader class of pyrazole-3-carboxylate derivatives. The detailed experimental protocols and crystallographic data presented herein serve as a valuable resource for researchers in drug discovery and agrochemical development. The planarity of the pyrazole ring, coupled with the orientation of its substituents, dictates the potential for hydrogen bonding and other non-covalent interactions, which are fundamental to the biological activity of these compounds. Further research to obtain the crystal structure of the unsubstituted this compound is warranted to provide a more complete understanding of this foundational molecule.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 7. mdpi.com [mdpi.com]

The Discovery and Enduring Legacy of Pyrazole Compounds: A Technical Guide

Introduction

The field of medicinal chemistry is replete with examples of heterocyclic compounds that form the backbone of numerous therapeutic agents. Among these, the pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, holds a place of particular distinction. Its discovery in the late 19th century by the German chemist Ludwig Knorr not only introduced a new class of heterocycles but also laid the foundational groundwork for the development of some of the earliest and most impactful synthetic drugs. This technical guide provides an in-depth exploration of the discovery and historical synthesis of pyrazole compounds, offering detailed experimental protocols from seminal works, a quantitative summary of early synthetic efforts, and visualizations of their mechanism of action and the workflow of their development into modern therapeutics.

The Dawn of Pyrazole Chemistry: Ludwig Knorr's Seminal Synthesis

The journey of pyrazole chemistry began in 1883 when Ludwig Knorr, in his pursuit of quinine-related compounds, serendipitously synthesized the first pyrazole derivative.[1] His work, "Einwirkung von Acetessigester auf Phenylhydrazin" (Action of Acetoacetic Ester on Phenylhydrazine), published in Berichte der deutschen chemischen Gesellschaft, described the condensation reaction between ethyl acetoacetate and phenylhydrazine. This reaction, now famously known as the Knorr pyrazole synthesis, did not yield the expected quinoline derivative but instead produced a novel compound, 1-phenyl-3-methyl-5-pyrazolone.[2] This discovery was not merely a synthetic curiosity; it marked the genesis of a scaffold that would become a cornerstone in drug discovery.

Shortly after his initial discovery, Knorr synthesized Antipyrine in the early 1880s, a methylated derivative of his initial pyrazolone.[3] Antipyrine exhibited remarkable analgesic and antipyretic properties and quickly became one of the first commercially successful synthetic drugs, widely used until the advent of Aspirin.[3][4]

Quantitative Data from Historical Syntheses

The following table summarizes quantitative data from early and notable syntheses of pyrazole compounds, providing a comparative overview of the evolution of synthetic efficiency.

| Compound | Reactants | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| 1-Phenyl-3-methyl-5-pyrazolone | Phenylhydrazine (100 g), Ethyl acetoacetate (125 g) | Heated on a water bath | Not explicitly stated, but high | 127-127.6 | Knorr, 1883[2][5] |

| 1-Phenyl-3-methyl-5-pyrazolone | Phenylhydrazine (0.5 mol), Ethyl acetoacetate (0.5 mol) in Methanol with HCl | 50-55 °C, 2 hours | 97.6 | 127-127.6 | CN101367763A[5] |

| 1-Phenyl-3-methyl-4-benzoyl-pyrazolone-5 | 1-Phenyl-3-methyl-pyrazolone (15 g), Benzoyl chloride (9.9 ml), Calcium hydroxide (12 g) in Dioxane | Reflux for 30 min | 70 | 122 (keto), 92 (enol) | Jensen, 1959[6] |

| N-phenyl-3-methyl-3-hydroxy-5-pyrazolone | Phenylhydrazine (0.01 mol), Methyl iodide (0.01 mol), then Ethyl acetoacetate (0.01 mol) | Cooled on ice bath, then room temp. | 72.6 | 135 | Najim et al., 2016[7] |

Experimental Protocols

The following are detailed methodologies for key historical syntheses of pyrazole compounds, adapted from the original publications and modern interpretations.

Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr.[2]

Materials and Equipment:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

-

Melting point apparatus

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.[2]

-

Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction will occur, forming an oily product and water.[2]

-

Separation of Water: Separate the water formed during the initial condensation from the oily product.[2]

-

Cyclization: Heat the oily condensation product on a water bath for an extended period. This induces cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[2]

-

Isolation and Purification: Upon cooling, the product will solidify. The crude 1-phenyl-3-methyl-5-pyrazolone can be purified by recrystallization.[2]

Synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol describes a typical synthesis of Antipyrine, a historically significant analgesic.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Methyl iodide

-

Diethyl ether

-

Ethanol

Procedure:

-

Reactant Addition: In a round-bottom flask, carefully combine equimolar amounts of ethyl acetoacetate and phenylhydrazine. The reaction is exothermic.

-

Heating: Heat the reaction mixture under reflux for 1 hour to form 1-phenyl-3-methyl-5-pyrazolone.

-

Isolation: Cool the resulting syrup in an ice bath.

-

Crystallization: Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude 1-phenyl-3-methyl-5-pyrazolone.

-

Methylation: The isolated pyrazolone is then methylated using a suitable methylating agent, such as methyl iodide, to yield Antipyrine.

-

Purification: The final product can be purified by recrystallization from ethanol.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to pyrazole compounds.

Conclusion

From a serendipitous discovery in a 19th-century laboratory to a ubiquitous scaffold in modern pharmaceuticals, the story of pyrazole is a testament to the power of chemical synthesis in advancing human health. The foundational work of Ludwig Knorr not only provided a versatile method for constructing this important heterocycle but also ushered in an era of synthetic medicinal chemistry. The principles of the Knorr pyrazole synthesis continue to be applied and adapted, leading to the development of a diverse array of therapeutic agents that target a wide range of diseases. As researchers continue to explore the vast chemical space of pyrazole derivatives, the legacy of this humble five-membered ring is certain to endure, paving the way for the next generation of innovative medicines.

References

- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Theoretical and Computational Insights into Pyrazole Ring Stability: A Technical Guide for Researchers

Affiliation: Google Research

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, lauded for its metabolic stability and versatile chemical properties.[1] Understanding the intrinsic and extrinsic factors that govern the stability of this five-membered aromatic heterocycle is paramount for the rational design of novel therapeutics and functional materials.[2][3] This technical guide provides an in-depth analysis of the theoretical and computational studies that have elucidated the stability of the pyrazole ring. We explore its fundamental aromatic character, the profound influence of substituents, the dynamics of tautomerism, and the various decomposition pathways. This document summarizes key quantitative data in structured tables, details the computational methodologies employed in these studies, and provides visual representations of core concepts to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4] Their unique structure, featuring both an acidic pyrrole-like NH group and a basic pyridine-like nitrogen, confers amphoteric properties and a rich chemical reactivity.[5] This scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs for a wide range of diseases, from cancer to viral infections and inflammatory conditions.[1][6][7] The metabolic stability of the pyrazole ring is a key factor in its prevalence in pharmaceuticals.[1] A thorough understanding of its stability is therefore not merely academic but essential for predicting drug metabolism, designing molecules with desired pharmacokinetic profiles, and ensuring the chemical integrity of pyrazole-based compounds.

Core Concepts in Pyrazole Stability

The stability of the pyrazole ring is not a monolithic property but rather a result of several interconnected factors. The primary contributors are its aromaticity, the electronic effects of substituents, and the influence of the surrounding environment on tautomeric equilibria.

Aromaticity: The Foundation of Stability

The pyrazole ring is an aromatic system, a feature that is the principal reason for its inherent stability.[4] This aromaticity arises from a cyclic, planar arrangement of atoms with a delocalized π-electron system containing six electrons, conforming to Hückel's rule. Computational studies employ various metrics to quantify this aromaticity.

One such metric is the multi-center index (MCI) , where the pyrazole molecule exhibits a significant aromatic character (MCI = 0.047 a.u.), for comparison, benzene's MCI is 0.072 a.u. at the same level of theory.[4] Another common method is the calculation of Nucleus-Independent Chemical Shifts (NICS) , which probes the magnetic shielding at the center of the ring. Large negative NICS values are indicative of a strong diatropic ring current, a hallmark of aromaticity.[8] These computational analyses, combined with experimental observations of bond lengths that are intermediate between single and double bonds, confirm the delocalized and stable nature of the pyrazole core.

Tautomerism: A Dynamic Equilibrium

N-unsubstituted pyrazoles exhibit annular prototropic tautomerism, where a hydrogen atom can be associated with either of the two ring nitrogen atoms.[5] This results in an equilibrium between two tautomeric forms, for instance, the 1H- and 2H-tautomers. The relative stability of these tautomers is highly sensitive to the molecular environment and the nature of substituents on the ring.[9]

-

In the gas phase , tautomers behave as if in an inert, apolar solvent, and their relative stability is governed by their intrinsic electronic properties.[5]

-

In solution , the tautomeric ratio is influenced by the solvent's polarity and its ability to form hydrogen bonds.[5]

-

In the solid state , the most polar tautomer is often the most stable, and crystal packing forces can favor one form over the other.[5]

Computational studies have shown that the energy barriers for intramolecular proton transfer are quite high (in the range of 47.8–55.5 kcal/mol), suggesting that intermolecular proton transfer, often mediated by solvent molecules like water, is a more favorable pathway.[5][10] The presence of even a few water molecules can significantly lower the energetic barriers between tautomers by forming stabilizing hydrogen-bonding networks.[5]

Substituent Effects: Modulating Stability and Reactivity

The electronic nature of substituents on the pyrazole ring plays a critical role in modulating its stability, tautomeric equilibrium, and reactivity.[5][11][12] The position of the substituent (C3, C4, or C5) is also crucial.

-

Electron-donating groups (EDGs) , such as -NH₂, -OH, and -CH₃, generally increase the acidity of the pyrrole-like NH group.[5] When placed at the C3 or C5 positions, EDGs that donate electrons through the π-system (like -F, -OH, -NH₂) tend to favor the C3-tautomer (where the substituent is at position 3).[5][9]

-

Electron-withdrawing groups (EWGs) , such as -NO₂, -CHO, and -COOH, have the opposite effect.[13] Strong EWGs like -CHO, -COOH, and -BH₂ have been found to stabilize the C5-tautomer.[5][9]

These effects can be rationalized by considering the influence of the substituent on the electron density of the ring and the relative acidity/basicity of the nitrogen atoms. This modulation of electronic properties is fundamental to tuning the pyrazole scaffold for specific applications in drug design.

The following diagram illustrates the general workflow for assessing the stability of a substituted pyrazole using computational methods.

Thermal Decomposition Pathways

Understanding the mechanisms of pyrazole ring decomposition is crucial, especially for energetic materials and for assessing the stability of drugs under various conditions. Computational studies have been instrumental in mapping out the potential energy surfaces for these reactions. For nitropyrazoles, several initial decomposition pathways have been proposed and investigated:[14]

-

C-NO₂ Bond Homolysis: The cleavage of the carbon-nitro bond is a common initial step, particularly at higher temperatures.[14]

-

Nitro-Nitrite Isomerization: A rearrangement from a nitro group (-NO₂) to a nitrite group (-ONO), followed by NO elimination.[14]

-

Hydrogen Transfer: Intramolecular or intermolecular hydrogen shifts can trigger ring opening or other subsequent reactions. For instance, hydrogen transfer from an amino group to a nitro group can initiate decomposition.[14][15]

-

Ring Cleavage: Direct cleavage of the N-N or C-N bonds in the ring can occur, often leading to the elimination of stable molecules like N₂.[14][16]

The dominant pathway often depends on the specific substitution pattern and the external conditions (e.g., temperature and pressure). For example, in some dinitropyrazole-based materials, intramolecular hydrogen transfer is the initial decomposition step, leading to ring opening and the subsequent release of small molecules like N₂ and NH₃.[15]

The diagram below shows a simplified representation of competing decomposition pathways for a generic nitropyrazole.

Quantitative Data Summary

The following tables summarize key quantitative data from various computational studies on pyrazole stability. These values provide a comparative basis for understanding the energetic landscape of the pyrazole ring and its derivatives.

Table 1: Calculated Tautomer Stability and Proton Transfer Barriers

| Compound/System | Method | Property | Value | Reference |

| 4-Substituted Pyrazoles | CAM-B3LYP / MP2 | Intramolecular Proton Transfer Barrier | 47.8–55.5 kcal/mol | [5][10] |

| 3(5)-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | ΔG (3-amino vs 5-amino) | 9.8 kJ/mol (3-amino more stable) | [9] |

| Pyrazole + 2 H₂O | Ab initio / DFT | Proton Transfer Barrier | Lowered vs. gas phase | [5] |

| Substituted Pyrazoles | MP2/6-311++G** | Tautomer Preference | EDGs favor C3; EWGs favor C5 | [5][9] |

Table 2: Aromaticity and Electronic Properties

| Compound | Method | Property | Value | Reference |

| Pyrazole | N/A | MCI (Multi-center index) | 0.047 a.u. | [4] |

| Benzene (for comparison) | N/A | MCI (Multi-center index) | 0.072 a.u. | [4] |

| Pyrazole Derivatives | DFT/B3LYP/6-311+G(d,p) | HOMO-LUMO Gap (ΔE) | Varies with substituent | [13][17] |

| Pyrazolyl-thiazole derivatives | DFT | ΔE (weak EWGs) | Larger gap (more stable) | [13] |

| Pyrazolyl-thiazole derivatives | DFT | ΔE (strong EWGs) | Smaller gap (more reactive) | [13] |

Methodologies and Experimental Protocols

The insights presented in this guide are predominantly derived from computational chemistry. A variety of theoretical methods are employed to model the pyrazole system at the molecular level.

Density Functional Theory (DFT)

DFT is the most common approach due to its favorable balance of accuracy and computational cost.

-

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimizations and electronic structure calculations.[17] For more complex systems or reactions, other functionals like M06-2X may be employed.[8]

-

Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are frequently used.[5][18] The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electronic structure of heterocyclic systems, especially for calculating properties like proton affinities and hydrogen bonding.

Ab Initio Methods

For higher accuracy in energy calculations, especially for reaction barriers, Møller-Plesset perturbation theory (MP2) is often used.[5][9]

-

Protocol: Typically, geometries are first optimized at a DFT level (e.g., B3LYP/6-311++G(d,p)), and then single-point energy calculations are performed using a more robust method like MP2 with an augmented basis set (e.g., aug-cc-pVDZ).[5]

Analysis Techniques

Once the primary calculations are complete, several analysis techniques are used to interpret the results:

-

Natural Bond Orbital (NBO) Analysis: Used to study charge distribution, orbital interactions, and the delocalization of electrons, providing insight into substituent effects.[19][20]

-

Atoms in Molecules (AIM) Theory: Characterizes the topology of the electron density to define atomic interactions and bond properties.[19]

-

Intrinsic Reaction Coordinate (IRC) Calculations: Used to verify that a calculated transition state correctly connects the reactants and products of a proposed reaction pathway.[14]

-

Molecular Dynamics (MD) Simulations: Used to study the stability of pyrazole derivatives within biological systems, such as the binding pocket of an enzyme, over time.[2][21]

The following diagram outlines the logical relationship between substituent type and the preferred tautomeric form of a 3(5)-substituted pyrazole.

Conclusion and Future Outlook

Theoretical and computational chemistry provides an indispensable toolkit for dissecting the multifaceted nature of pyrazole ring stability. The aromaticity of the ring provides a stable foundation, which is then finely tuned by the electronic interplay of substituents and the surrounding chemical environment. Computational models have successfully predicted tautomeric preferences, quantified stability through various indices, and mapped complex decomposition pathways. This knowledge is actively being applied in the field of drug discovery to design pyrazole-based inhibitors with enhanced stability and favorable pharmacokinetic properties.[2][21]

Future work will likely focus on more complex systems, such as the stability of pyrazole-containing organometallic complexes and fused polycyclic systems. The continued development of computational methods, particularly in the realm of machine learning and artificial intelligence, will enable more rapid and accurate predictions of stability for vast libraries of virtual compounds, further accelerating the discovery of next-generation pharmaceuticals and materials built upon this remarkable heterocyclic scaffold.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Geometry and Conformation of Methyl 1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-pyrazole-3-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmaceutical agents and functional materials. A thorough understanding of its three-dimensional structure, including molecular geometry and conformational preferences, is paramount for designing novel molecules with desired biological activities and material properties. This technical guide provides a comprehensive overview of the molecular geometry and conformation of this compound, drawing upon computational studies of closely related analogues. Detailed experimental protocols for the characterization of such compounds are also presented, alongside logical workflows visualized using Graphviz.

Introduction

The pyrazole scaffold is a prominent feature in numerous biologically active compounds. The substituent at the 3-position of the pyrazole ring significantly influences the molecule's interaction with biological targets. In the case of this compound, the ester group's orientation and the overall molecular geometry are critical determinants of its chemical reactivity and binding affinity. This guide synthesizes available structural data from computational studies on analogous compounds to provide a detailed picture of its geometric parameters.

Molecular Geometry

While a definitive single-crystal X-ray structure for this compound is not publicly available, Density Functional Theory (DFT) calculations on the closely related compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, provide valuable insights into its molecular geometry. The pyrazole ring is inherently aromatic and thus, is expected to be planar. The key geometric parameters, including bond lengths, bond angles, and dihedral angles, as determined by DFT calculations, are summarized in the following tables.

Data Presentation

Table 1: Bond Lengths for Ethyl 5-methyl-1H-pyrazole-3-carboxylate (DFT Optimized)

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | N2 | 1.35 |

| N2 | C3 | 1.33 |

| C3 | C4 | 1.43 |

| C4 | C5 | 1.38 |

| C5 | N1 | 1.36 |

| C3 | C6 | 1.48 |

| C6 | O1 | 1.21 |

| C6 | O2 | 1.35 |

| O2 | C7 | 1.46 |

| C7 | C8 | 1.52 |

| C5 | C9 | 1.50 |

Note: Atom numbering corresponds to a standard representation of ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Table 2: Bond Angles for Ethyl 5-methyl-1H-pyrazole-3-carboxylate (DFT Optimized)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C5 | N1 | N2 | 111.9 |

| N1 | N2 | C3 | 105.5 |

| N2 | C3 | C4 | 111.4 |

| C3 | C4 | C5 | 105.0 |

| C4 | C5 | N1 | 106.2 |

| N2 | C3 | C6 | 121.3 |

| C4 | C3 | C6 | 127.3 |

| C3 | C6 | O1 | 125.2 |

| C3 | C6 | O2 | 111.5 |

| O1 | C6 | O2 | 123.3 |

| C6 | O2 | C7 | 116.4 |

| O2 | C7 | C8 | 107.9 |

| N1 | C5 | C9 | 128.9 |

| C4 | C5 | C9 | 124.9 |

Note: Atom numbering corresponds to a standard representation of ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Table 3: Dihedral Angles for Ethyl 5-methyl-1H-pyrazole-3-carboxylate (DFT Optimized)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| N1 | C5 | C4 | C3 | -0.3 |

| C5 | C4 | C3 | N2 | 0.4 |

| C4 | C3 | N2 | N1 | -0.4 |

| C3 | N2 | N1 | C5 | 0.2 |

| C4 | C5 | N1 | N2 | 0.1 |

| N2 | C3 | C6 | O1 | -0.5 |

| N2 | C3 | C6 | O2 | 179.4 |

| C4 | C3 | C6 | O1 | 179.8 |

| C4 | C3 | C6 | O2 | -0.3 |

| C3 | C6 | O2 | C7 | 179.9 |

| O1 | C6 | O2 | C7 | 0.0 |

| C6 | O2 | C7 | C8 | 179.8 |

Note: Atom numbering corresponds to a standard representation of ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Conformation

The conformation of this compound is primarily defined by the orientation of the methyl carboxylate group relative to the pyrazole ring. The key dihedral angle to consider is that which describes the rotation around the C3-C6 bond. Computational studies on analogous pyrazole-3-carboxylates suggest that a planar conformation, where the ester group is coplanar with the pyrazole ring, is energetically favorable. This planarity maximizes π-conjugation between the aromatic ring and the carbonyl group.

Two primary planar conformations are possible: syn and anti (or cis and trans), referring to the relative orientation of the carbonyl oxygen and the N2 atom of the pyrazole ring. The energy difference between these conformers is generally small, and both may be populated at room temperature. The exact conformational preference can be influenced by substitution on the pyrazole ring and the surrounding environment (e.g., solvent or crystal packing forces).

Experimental Protocols

The determination of the molecular geometry and conformation of compounds like this compound relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information on the solid-state molecular structure.

Methodology:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[1]

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.[2]

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[3]

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy in solution provides information about the time-averaged conformation of a molecule.

Methodology:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra are acquired.[4]

-

Spectral Analysis:

-

Chemical Shifts: The chemical shifts of protons and carbons provide information about the electronic environment of the nuclei.

-

Coupling Constants: Three-bond proton-proton coupling constants (³JHH) can be used to estimate dihedral angles via the Karplus equation.

-

Nuclear Overhauser Effect (NOE): NOE correlations provide information about through-space proximity of protons, which is crucial for determining relative stereochemistry and conformation.[5]

-

Mandatory Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the determination of the molecular geometry and conformation of this compound.

Relationship between Experimental Data and Structural Information

The following diagram illustrates the relationship between the experimental techniques and the derived structural information.

References

- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. rigaku.com [rigaku.com]

- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Using Methyl 1H-pyrazole-3-carboxylate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring is a five-membered aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry due to its metabolic stability and versatile biological activities.[1][2] Pyrazole derivatives are key components in numerous FDA-approved drugs, demonstrating a wide therapeutic spectrum that includes anticancer, anti-inflammatory, antiviral, and analgesic properties.[1][2][3] Methyl 1H-pyrazole-3-carboxylate is a crucial starting material and a versatile building block for synthesizing a diverse array of bioactive molecules.[4] Its ester functionality provides a convenient handle for derivatization, commonly leading to the formation of amides, which are prevalent in many potent drug candidates.[5] This document outlines the key applications, quantitative data, and experimental protocols associated with the use of this compound and its derivatives in drug discovery.

Key Applications in Drug Discovery

The pyrazole-3-carboxamide scaffold, readily accessible from this compound, is a cornerstone in the design of targeted therapies.

-

Anticancer Agents: Pyrazole derivatives have been extensively developed as anticancer agents, primarily functioning as kinase inhibitors or DNA-binding agents.[2][5]

-

Kinase Inhibitors: A significant number of pyrazole-based compounds target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6] A notable example is the development of potent inhibitors for Fms-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[7][8] Mutations in FLT3 lead to its constitutive activation, promoting aberrant cell growth through pathways like STAT5, MAPK, and PI3K/Akt.[7][9]

-

DNA-Binding Agents: Certain 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, typically by binding to the minor groove.[5][10] This interaction can disrupt DNA conformation and replication, leading to cleavage of supercoiled DNA and inducing cancer cell death.[5][10]

-

-

Antiviral Agents: The pyrazole nucleus is a valuable pharmacophore for the development of antiviral drugs.[11][12] Derivatives have shown efficacy against a range of RNA and DNA viruses, including Hepatitis C Virus (HCV), coronaviruses (such as SARS-CoV-2 and MERS-CoV), and others.[11][13] The mechanism of action can vary, from inhibiting viral replication by suppressing host factors like cyclooxygenase-2 (COX-2) to directly targeting viral proteins.[11][13]

-

Anti-inflammatory Agents: Pyrazole is a well-established scaffold in anti-inflammatory drugs, with celecoxib being a prominent example.[1] The anti-inflammatory effects of pyrazole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[14]

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives synthesized from pyrazole-3-carboxylate precursors.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Target/Cell Line | Assay Type | Activity (IC₅₀/GI₅₀/K) | Reference |

|---|---|---|---|---|

| 8t | FLT3 | Kinase Inhibition | 0.089 nM | [8][15] |

| CDK2 | Kinase Inhibition | 0.719 nM | [8][15] | |

| CDK4 | Kinase Inhibition | 0.770 nM | [8][15] | |

| MV4-11 (AML) | Cell Proliferation | 1.22 nM | [8][15] | |

| pym-5 | DNA (calf thymus) | DNA Binding | K = 1.06×10⁵ M⁻¹ | [5][10] |

| HCT116 | Cell Proliferation | 10.32 µM | [5] | |

| HepG2 | Cell Proliferation | 12.11 µM | [5] | |

| pym-55 | HCT116 | Cell Proliferation | 11.21 µM | [5] |

| HepG2 | Cell Proliferation | 9.85 µM | [5] | |

| 5b | K562 (Leukemia) | Cell Proliferation | 0.021 µM | [16][17] |

| A549 (Lung) | Cell Proliferation | 0.69 µM | [16][17] | |

| MCF-7 (Breast) | Cell Proliferation | 1.7 µM | [17] | |

| Tubulin | Polymerization | 7.30 µM | [16] |

| 6d | HNO-97 | Cell Proliferation | 10.56 µM |[18] |

Table 2: Antiviral Activity of Pyrazole Derivatives

| Compound Class | Target Virus | Assay Type | Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| Pyrazolecarboxamides | HCV (genotype 1b) | Subgenomic Replicon | 5 - 8 µM | [11] |

| Hydroxyquinoline-pyrazoles | SARS-CoV-2 | Plaque Reduction | Potent (low µM) | [11][13] |

| Hydroxyquinoline-pyrazoles | MERS-CoV | Plaque Reduction | Potent (low µM) |[11][13] |

Experimental Protocols & Methodologies

Protocol 1: General Synthesis of 1H-Pyrazole-3-Carboxamide Derivatives

This protocol describes a common method for converting the methyl ester of a pyrazole carboxylic acid into a diverse library of carboxamides via amide bond formation. This is a crucial step in structure-activity relationship (SAR) studies.

Materials:

-

1H-Pyrazole-3-carboxylic acid derivative (1.0 mmol)

-

Desired amine (1.1 mmol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 mmol)

-

Hydroxybenzotriazole (HOBT) (1.3 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (20-30 mL)

-

Ice water

-

Column chromatography supplies (e.g., silica gel, solvents)

Procedure:

-

Dissolve the 1H-pyrazole-3-carboxylic acid (1.0 mmol), EDCI (1.3 mmol), and HOBT (1.3 mmol) in anhydrous DMF (30 mL).[5]

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 mmol) to the reaction mixture.

-

Continue stirring the solution at room temperature for 24 hours.[5] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water (e.g., 200 mL) to precipitate the crude product.[5]

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., methanol/chloroform or ethyl acetate/hexane) to yield the pure pyrazole-3-carboxamide derivative.[5]

Protocol 2: Synthesis of a Pyrazole Core via Cyclocondensation

This protocol details a one-pot synthesis for creating a substituted this compound core structure, a common starting point for further derivatization.

Materials:

-

Phenyl hydrazine (2 mmol, 0.22 g)

-

Dimethylacetylene dicarboxylate (DMAD) (2 mmol, 0.28 g)

-

Toluene (5 mL)

-

Dichloromethane (DCM) (5 mL)

-

Ethanol (for recrystallization)

Procedure:

-

Combine phenyl hydrazine (2 mmol) and DMAD (2 mmol) in a 1:1 mixture of toluene and DCM (10 mL total).[19]

-

Stir the mixture at reflux for 2 hours. Monitor the reaction completion by TLC.[19]

-

After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude solid product.[19]

-

Recrystallize the white solid from ethanol to yield pure Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[19]

Visualizations: Workflows and Pathways

Diagram 1: Drug Discovery Workflow

This diagram illustrates the typical workflow for developing therapeutic agents starting from the this compound scaffold.

Caption: Drug discovery cascade using the pyrazole scaffold.

Diagram 2: FLT3 Signaling Pathway Inhibition

This diagram shows a simplified representation of the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, which is constitutively activated by mutations in Acute Myeloid Leukemia (AML), and its inhibition by a pyrazole-based inhibitor.

Caption: Inhibition of aberrant FLT3 signaling in AML.

Diagram 3: Synthetic Derivatization Scheme

This diagram outlines the primary synthetic transformations applied to the this compound core to generate diverse chemical libraries for screening.

Caption: Key synthetic routes for pyrazole diversification.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV,… [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Application Notes: Methyl 1H-pyrazole-3-carboxylate as a Versatile Building Block for Modern Agrochemicals

Introduction

The pyrazole ring is a privileged scaffold in medicinal and agrochemical research, forming the core of numerous successful commercial products.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms offers a stable, aromatic core with multiple sites for chemical modification, enabling the fine-tuning of biological activity.[1] Methyl 1H-pyrazole-3-carboxylate, in particular, serves as a key intermediate for the synthesis of a new generation of potent and selective fungicides, herbicides, and insecticides. Its carboxylate group provides a convenient handle for creating diverse derivatives, such as amides and esters, which are crucial for interacting with specific biological targets in pests, weeds, and fungi.[3]

These application notes provide an overview of the role of this compound and related pyrazole structures in the development of agrochemicals, including their mechanisms of action, biological efficacy, and detailed synthetic protocols.

Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)

A major class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective at controlling a broad spectrum of plant diseases in crops like cereals and vegetables.[1] The pyrazole-carboxamide structure is a key pharmacophore for this class of fungicides.[1] They function by targeting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi, which blocks the production of ATP and leads to fungal cell death.[1][4]

Mechanism of Action: SDHI Fungicides

Quantitative Data: Fungicidal Activity